Ethyl 4-[2-{4-(tert-butyloxycarbonyl)-piperazin-1-yl}ethoxy]benzoate
Overview
Description
Ethyl 4-[2-{4-(tert-butyloxycarbonyl)-piperazin-1-yl}ethoxy]benzoate is a complex organic compound that features a benzoate ester linked to a piperazine ring, which is protected by a tert-butyloxycarbonyl (Boc) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[2-{4-(tert-butyloxycarbonyl)-piperazin-1-yl}ethoxy]benzoate typically involves multiple steps:
Formation of the Piperazine Derivative: The piperazine ring is first protected with a tert-butyloxycarbonyl group using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide.
Linking to Benzoate: The protected piperazine is then reacted with ethyl 4-hydroxybenzoate under suitable conditions to form the desired compound. This step often involves the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[2-{4-(tert-butyloxycarbonyl)-piperazin-1-yl}ethoxy]benzoate can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid, to yield the free piperazine derivative.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The benzoate ester can undergo oxidation or reduction reactions, depending on the reagents used.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid or hydrochloric acid in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Major Products
Deprotected Piperazine: Removal of the Boc group yields the free piperazine derivative.
Substituted Benzoates: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-[2-{4-(tert-butyloxycarbonyl)-piperazin-1-yl}ethoxy]benzoate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Biological Studies: Employed in the study of enzyme interactions and receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of Ethyl 4-[2-{4-(tert-butyloxycarbonyl)-piperazin-1-yl}ethoxy]benzoate largely depends on its application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active piperazine derivative. This active form can then interact with specific molecular targets, such as neurotransmitter receptors or enzymes, to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)thiazole-4-carboxylate: Another Boc-protected piperazine derivative with a thiazole ring.
tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: An ester derivative of N-Boc piperazine.
Uniqueness
Ethyl 4-[2-{4-(tert-butyloxycarbonyl)-piperazin-1-yl}ethoxy]benzoate is unique due to its specific combination of a benzoate ester and a Boc-protected piperazine. This structure provides distinct reactivity and potential for diverse applications in synthetic and medicinal chemistry.
Properties
IUPAC Name |
ethyl 4-[2-[4-(2,2-dimethylpropanoyloxy)piperazin-1-yl]ethoxy]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O5/c1-5-25-18(23)16-6-8-17(9-7-16)26-15-14-21-10-12-22(13-11-21)27-19(24)20(2,3)4/h6-9H,5,10-15H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHMINTXPJMRTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCCN2CCN(CC2)OC(=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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